molecular formula C7H12N2OS B2770131 1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 512823-85-7

1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B2770131
CAS RN: 512823-85-7
M. Wt: 172.25
InChI Key: MNYCMOFXDCBGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as 1-Methylpropylsulfanyl-4,5-dihydro-1H-imidazol-5-one (MPSI), is a heterocyclic compound that has been studied extensively in recent years due to its versatile applications. MPSI has been found to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. In addition, MPSI has been studied for its potential applications in drug synthesis, drug delivery, and drug delivery systems.

Scientific Research Applications

Synthesis of m-Aryloxy Phenols

Pressure Equipment Classification

The compound 1-(2-methylpropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is listed as a hazardous substance based on Directive 2014/68/EU. It falls under Group 1 fluids for classifying pressure equipment .

Marine-Derived Therapeutics

Derived from the marine bacterium Staphylococcus sp. strain MB30, 3-Isobutyl-2-thioxo-4-imidazolidinone (PPDHMP) has shown promising effects:

properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCMOFXDCBGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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